

5-(Trifluoromethyl)pyrimidin-2-amine molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(Trifluoromethyl)pyrimidin-2-amine
Cat. No.:	B1316368

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **5-(Trifluoromethyl)pyrimidin-2-amine**

Introduction

5-(Trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features—a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a hydrogen-bonding amine group—make it a valuable scaffold for the design of potent and selective therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis, and its pivotal role as a building block in the development of novel inhibitors for various biological targets.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. It is substituted at the 2-position with an amine (-NH₂) group and at the 5-position with a trifluoromethyl (-CF₃) group.

Figure 1: 2D Structure of **5-(Trifluoromethyl)pyrimidin-2-amine**.

Physicochemical Data

The fundamental properties of **5-(Trifluoromethyl)pyrimidin-2-amine** are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	69034-08-8	[1] [2]
Molecular Formula	C ₅ H ₄ F ₃ N ₃	[3]
Molecular Weight	163.10 g/mol	[3]
Alternate Names	2-Amino-5-(trifluoromethyl)pyrimidine	[2]
Appearance	Typically a solid	[4] [5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **5-(Trifluoromethyl)pyrimidin-2-amine**. Below is a summary of its characteristic spectral data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~8.5	Singlet	-	Pyrimidine C4-H & C6-H
~5.0 - 7.0	Broad Singlet	-		Amine (-NH ₂)
^{13}C NMR	~163	Singlet	-	Pyrimidine C2 (C-NH ₂)
~158	Quartet	~4 Hz		Pyrimidine C4 & C6
~122	Quartet	~270 Hz		Trifluoromethyl (-CF ₃)
~110	Quartet	~35 Hz		Pyrimidine C5 (C-CF ₃)

Note: Exact chemical shifts can vary based on the solvent and concentration. The hydrogens on the amine group may exchange with deuterium in D₂O, causing their signal to disappear.[\[6\]](#) The carbon signals for the CF₃ group and the pyrimidine carbon it is attached to exhibit splitting due to coupling with the fluorine atoms.[\[7\]](#)

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[8\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
1650 - 1580	N-H Bend	Primary Amine (-NH ₂)
1350 - 1150	C-F Stretch (strong)	Trifluoromethyl (-CF ₃)
~1600, ~1550	C=C and C=N Ring Stretch	Pyrimidine Ring
910 - 665	N-H Wag	Primary Amine (-NH ₂)

Note: As a primary amine, two distinct N-H stretching bands are expected.[\[9\]](#) The C-F stretching vibrations of the trifluoromethyl group typically result in one or more strong absorption bands.[\[10\]](#)

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Technique	Feature	m/z Value
Electron Impact (EI)	Molecular Ion [M] ⁺	163.04
Fragment [M-H] ⁺	162.03	
Fragment [M-CF ₃] ⁺	94.04	
Electrospray (ESI)	Protonated Molecule [M+H] ⁺	164.04

Note: The molecular ion peak corresponding to the exact mass (C₅H₄F₃N₃) is expected. Common fragmentation may involve the loss of the trifluoromethyl group.


Synthesis and Reactivity

5-(Trifluoromethyl)pyrimidin-2-amine serves as a key intermediate in the synthesis of more complex derivatives. A common synthetic strategy involves the nucleophilic substitution of a chloro-pyrimidine precursor.

Experimental Protocol: General Synthesis

A widely used method for synthesizing derivatives involves the reaction of a precursor like **4-chloro-5-(trifluoromethyl)pyrimidin-2-amine** with a nucleophile.[11]

- **Dissolution:** Dissolve **4-chloro-5-(trifluoromethyl)pyrimidin-2-amine** (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent such as acetonitrile (10 mL).
- **Base Addition:** Add a base, typically triethylamine (TEA, 1.5 mmol), to the mixture at room temperature to act as an acid scavenger.
- **Reaction:** Heat the reaction mixture to 80 °C and stir overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(trifluoromethyl)pyrimidin-2-amine | 69034-08-8 - [\[cochemical.com\]](#)
- 2. 5-(trifluoromethyl)pyrimidin-2-amine - CAS:69034-08-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Trifluoromethyl)pyrimidin-2-amine molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-molecular-structure\]](https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com